4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
Description
4-((6-Methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a piperidine-carboxamide derivative featuring a 6-methylpyridin-2-yloxy substituent at the 4-position of the piperidine ring and an o-tolyl (ortho-methylphenyl) group attached to the carboxamide nitrogen. This structural motif is common in compounds targeting enzymes and receptors, particularly those involving heterocyclic recognition domains.
Properties
IUPAC Name |
N-(2-methylphenyl)-4-(6-methylpyridin-2-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-14-6-3-4-8-17(14)21-19(23)22-12-10-16(11-13-22)24-18-9-5-7-15(2)20-18/h3-9,16H,10-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJSPGUCZFCSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a piperidine ring, a pyridine moiety, and an o-tolyl group, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O2, with a molecular weight of approximately 288.35 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound involves several steps:
- Synthesis of 6-methylpyridin-2-ol : This serves as the starting material.
- Formation of the pyridine ether : Reacting with an alkyl halide to create the 6-methylpyridin-2-yloxy.
- Nucleophilic substitution : Introducing the o-tolyl group onto the piperidine ring.
- Conversion to carboxamide : Finalizing the synthesis through reaction with an acid chloride.
The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes involved in neurological signaling and pain perception. It is hypothesized that this compound may act as a modulator of neurotransmitter systems, potentially influencing pathways related to analgesia and mood regulation.
Pharmacological Studies
Research has indicated that compounds with structural similarities to this compound exhibit significant pharmacological effects:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| N-(4-methylphenyl)piperidine-1-carboxamide | Analgesic properties | Modulation of pain receptors |
| 4-(6-methylpyridin-2-yloxy)-N-(methyl)piperidine-1-carboxamide | Antidepressant effects | Interaction with serotonin receptors |
| 5-(o-tolyl)-1H-pyrazole derivatives | Antimicrobial activity | Inhibition of bacterial growth |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- Antinociceptive Effects : In animal models, compounds with similar piperidine structures have demonstrated significant antinociceptive effects, suggesting potential use in pain management therapies.
- Neuroprotective Properties : Research indicates that derivatives containing pyridine moieties often exhibit neuroprotective effects, which may be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : The presence of the o-tolyl group has been associated with enhanced antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Compound 4 and 35 incorporate benzimidazolone or brominated benzodiazol groups, which are electron-deficient heterocycles likely enhancing interactions with catalytic sites of enzymes like 8-oxo-GTPase (as suggested by the source paper title) . PF3845 and PF750 feature extended aromatic systems (trifluoromethylpyridine, quinoline), which improve metabolic stability and selectivity for targets such as GPCRs or ion channels .
Synthetic Accessibility: Compound 4’s high yield (80%) contrasts with Compound 35’s lower yield (56%), likely due to the bromo substituent’s steric and electronic challenges .
Physicochemical Properties :
Q & A
What are the optimal synthetic routes for 4-((6-methylpyridin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide, and how can yield and purity be improved?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core followed by coupling with the 6-methylpyridin-2-yl ether and o-tolylcarboxamide groups. Key steps include:
- Nucleophilic substitution for ether bond formation .
- Amide coupling using reagents like EDCI or HATU for carboxamide linkage .
- Purification via silica gel chromatography or recrystallization to achieve >95% purity .
To improve yield:
- Optimize reaction temperatures (e.g., 80°C for coupling steps) .
- Use anhydrous solvents (e.g., DCM, dioxane) to minimize side reactions .
- Monitor intermediates with TLC or HPLC .
Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
Level: Basic
Answer:
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions and stereochemistry .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da accuracy) .
- HPLC with UV detection (λ = 254 nm) to assess purity (>99% for pharmacological studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
